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Compound of Interest

Compound Name: 4-Bromo-5-methylisoxazole

Cat. No.: B152563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in

numerous pharmacologically active compounds.[1][2][3] The strategic placement of

substituents on the isoxazole ring can dramatically influence the molecule's physicochemical

properties and, consequently, its biological activity.[4] Among various modifications, the

introduction of a bromine atom is a key strategy for enhancing therapeutic potential. This guide

provides a comparative analysis of the biological activities of different bromo-isoxazole

isomers, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Bromo-Isomer Activity
The precise location of the bromine atom on an isoxazole derivative can significantly alter its

interaction with biological targets. While direct comparative studies across multiple positional

bromo-isomers of a single parent compound are not abundant in the literature, structure-activity

relationship (SAR) studies consistently highlight the importance of the halogen's position. For

instance, studies have shown that an ortho-substituted bromo compound can exhibit more

potent cytotoxic effects compared to other halogen-substituted analogues.[5]

A notable study on the stereoisomers of 3-Br-Acivicin, a nature-inspired compound, provides a

clear example of how isomeric differences impact biological function. These isomers were

evaluated for their inhibitory activity against Plasmodium falciparum glyceraldehyde-3-

phosphate dehydrogenase (PfGAPDH), a key enzyme in the parasite's metabolism.[6]
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Quantitative Data Summary
The following table summarizes the inhibitory activity of 3-Br-Acivicin stereoisomers against

PfGAPDH.

Compound ID
Isomer
Configuration

Target IC50 (µM)

1a

(S)-2-Amino-2-((S)-3-

bromo-4,5-

dihydroisoxazol-5-

yl)acetic acid

PfGAPDH 1.8 ± 0.2

1b

(S)-2-Amino-2-((R)-3-

bromo-4,5-

dihydroisoxazol-5-

yl)acetic acid

PfGAPDH 18.0 ± 1.0

1c

(R)-2-Amino-2-((S)-3-

bromo-4,5-

dihydroisoxazol-5-

yl)acetic acid

PfGAPDH > 500

1d

(R)-2-Amino-2-((R)-3-

bromo-4,5-

dihydroisoxazol-5-

yl)acetic acid

PfGAPDH > 500

Data sourced from a study on 3-Br-Acivicin isomers.[6]

The data clearly indicates that the stereochemistry at both the α-carbon of the amino acid and

the C5 position of the dihydroisoxazole ring plays a critical role in the compound's inhibitory

potency against PfGAPDH.[6] The (S,S)-isomer (1a) is significantly more active than the (S,R)-

isomer (1b), while the (R)-amino acid isomers (1c and 1d) show negligible activity.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are protocols for the key experiments cited in this guide.
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General Synthesis of 3-Br-Acivicin Isomers
The synthesis of the enantiomerically pure target compounds began with chiral synthons. The

core dihydroisoxazole ring was formed through a 1,3-dipolar cycloaddition of bromonitrile oxide

to the appropriate alkene precursors.[6] This was followed by a series of deprotection and

purification steps to yield the final amino acid compounds.[6]

General Procedure for Synthesis:

1,3-Dipolar Cycloaddition: The reaction is initiated by the cycloaddition of bromonitrile oxide

to chiral alkene synthons to obtain diastereoisomeric mixtures.[6]

Acid Treatment: The resulting mixture is treated with a 5:1 mixture of acetic acid and water to

yield alcohol intermediates.[6]

Chromatographic Separation: The diastereoisomeric alcohols are separated by flash

chromatography.[6]

Final Deprotection: The separated intermediates undergo final deprotection steps to yield the

pure stereoisomers of 3-Br-Acivicin.[6]

In Vitro Inhibition Assay for PfGAPDH
The inhibitory activity of the bromo-isoxazole isomers against PfGAPDH was determined using

a spectrophotometric assay that measures the rate of NADH formation.

Protocol:

Enzyme Preparation: Recombinant PfGAPDH is expressed and purified.

Reaction Mixture: A reaction mixture is prepared containing Tris/HCl buffer, NAD+, fructose-

1,6-bisphosphate (FBP), aldolase, and the test compound (bromo-isoxazole isomer) at

various concentrations.

Initiation of Reaction: The reaction is initiated by the addition of PfGAPDH to the mixture.

Data Measurement: The increase in absorbance at 340 nm, corresponding to the formation

of NADH, is monitored over time using a spectrophotometer.
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IC50 Calculation: The initial reaction rates are plotted against the inhibitor concentration, and

the data is fitted to a dose-response curve to determine the IC50 value (the concentration of

inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships described in the cited

research.
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General Workflow for Synthesis and Evaluation of Bromo-Isoxazole Isomers
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Caption: Workflow for synthesis and biological evaluation.
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Inhibitory Action on PfGAPDH Pathway
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Caption: Inhibition of the PfGAPDH enzyme by isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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